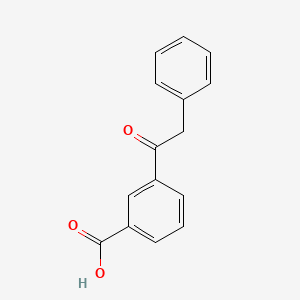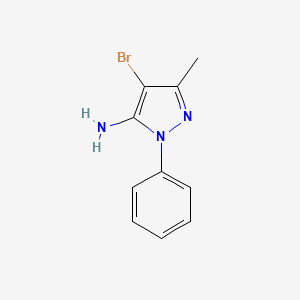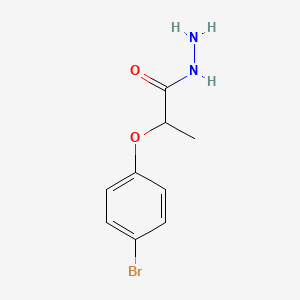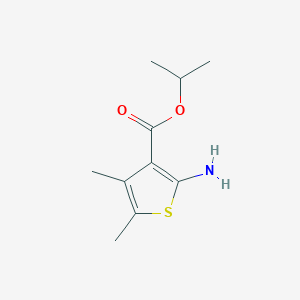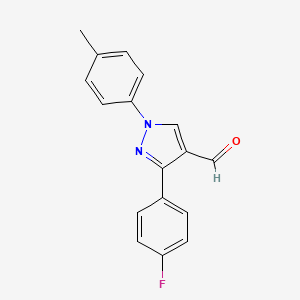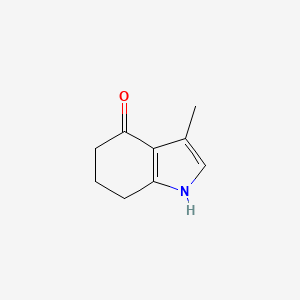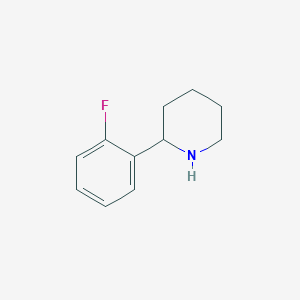![molecular formula C18H18N2O4S B1334884 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid CAS No. 332390-97-3](/img/structure/B1334884.png)
4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The specific compound mentioned includes a 4-methoxyphenyl group, a thiophenyl group, and a butyric acid moiety, suggesting a complex structure with potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the reaction of hydrazine or its derivatives with various diketones or similar carbonyl-containing compounds. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product at 63% . This suggests that the synthesis of the compound might also involve similar starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the related compound mentioned earlier crystallizes in the monoclinic space group and has specific lattice parameters . Theoretical calculations, such as Hartree–Fock (HF) and density functional methods (B3LYP), are also used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the structure .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The presence of a carbothioic O-acid group, as seen in a related compound, can lead to the formation of intermolecular hydrogen bonds, which can be confirmed by Nuclear Overhauser Effect (NBO) analysis . The reactivity of such compounds can also be influenced by the small energy gap between the frontier molecular orbitals, which is indicative of potential nonlinear optical activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of methoxy and thiophenyl groups can influence the compound's solubility, melting point, and stability. Spectroscopic methods like FT-IR and FT-NMR are essential for characterizing these compounds and understanding their behavior under different conditions . Additionally, the presence of tautomers, which are isomers that readily interconvert, can be studied using NMR spectroscopy to gain insights into the dynamic aspects of the compound's chemistry .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Compounds related to 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid demonstrate significant antimicrobial and antifungal activities. Patel et al. (2013) synthesized a series of pyrazolines-based thiazolidin-4-one derivatives, exhibiting notable antimicrobial efficacy against a range of bacterial and fungal pathogens (Patel, Patel, Gor, Shah, & Maninagar, 2013). Similarly, Kumar et al. (2012) reported the synthesis of pyrazoline derivatives that showed antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer and Antiviral Effects
Havrylyuk et al. (2013) conducted studies on 2-pyrazoline-substituted 4-thiazolidinones, originating from similar chemical structures, which revealed selective inhibition of leukemia cell lines and significant antiviral activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antioxidant Activity
El‐Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, related to the compound of interest. Some of these compounds showed antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Corrosion Inhibition
Lgaz et al. (2020) explored the role of pyrazoline derivatives in enhancing mild steel's resistance to corrosion in hydrochloric acid solution. The study highlighted the physical and chemical adsorption properties of these compounds, providing insights into their potential applications in corrosion inhibition (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. Some general precautions would likely include avoiding ingestion, inhalation, and contact with skin or eyes4567.
Zukünftige Richtungen
Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. It could also involve the design and synthesis of related compounds with improved properties1.
Please note that this is a general analysis based on the classes of compounds that “4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid” belongs to. For a more accurate and detailed analysis, specific studies on this exact compound would be needed.
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-13-6-4-12(5-7-13)15-11-14(16-3-2-10-25-16)19-20(15)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVDXPPIAVVEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387294 |
Source


|
| Record name | 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
CAS RN |
332390-97-3 |
Source


|
| Record name | 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
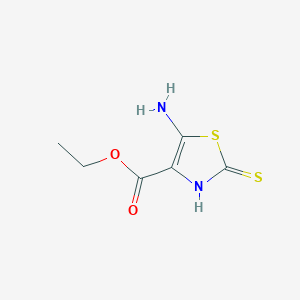
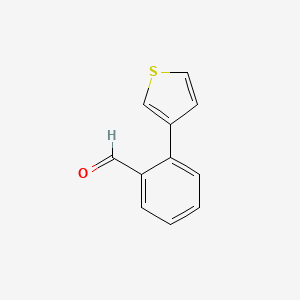
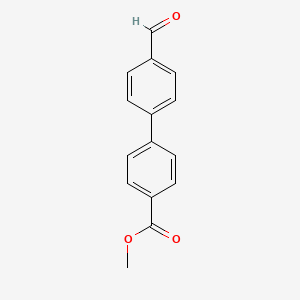

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)
